tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane
Description
Properties
CAS No. |
920282-72-0 |
|---|---|
Molecular Formula |
C13H24Si2 |
Molecular Weight |
236.50 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-trimethylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-13(2,3)15(7,8)12-10-9-11-14(4,5)6/h1-8H3 |
InChI Key |
WIHCKPSVSUAVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hay Reaction
The Hay reaction is a widely utilized method for synthesizing diynes. In this context, the reaction involves the coupling of trimethylsilylacetylene with a suitable coupling partner under copper catalysis.
Reagents :
- Trimethylsilylacetylene (TMSA)
- Copper(I) iodide (CuI) as a catalyst
- Acetonitrile as solvent
- Oxygen as an oxidant
-
- The reaction is conducted at room temperature in an oxygen-rich atmosphere.
- The mixture is stirred for approximately 8 hours until completion.
Workup :
- After completion, solvents are removed under reduced pressure.
- The residue is extracted using hexanes and filtered through silica gel to yield this compound.
Yield : Reported yields for this method range from 68% to 76% on larger scales, although lower yields (around 52%) may occur on smaller scales due to experimental conditions.
Synthesis via Silylation of Buta-1,3-diyne
Another effective method involves the direct silylation of buta-1,3-diyne derivatives.
Reagents :
- Buta-1,3-diyne
- tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base (e.g., triethylamine or pyridine) for deprotonation
-
- The reaction typically occurs at room temperature or slightly elevated temperatures.
- The base is added to facilitate the silylation process.
Workup :
- Following the reaction, the mixture is quenched with water.
- Organic phases are separated and purified through column chromatography.
Yield : This method can achieve yields upwards of 70%, depending on purification efficiency and scale.
Characterization of Product
The synthesized this compound can be characterized by various spectroscopic techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Typically shows distinct peaks for silane and alkyne protons |
| IR Spectroscopy | Characteristic absorption bands for C≡C stretches |
| Mass Spectrometry | Confirmation of molecular weight and structure |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane is C₁₃H₂₄Si₂, with a molecular weight of 236.50 g/mol. The compound features a tert-butyl group and two trimethylsilyl groups attached to a butadiyne backbone, which contributes to its reactivity and stability in various chemical environments .
Synthetic Applications
2.1 Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a precursor for more complex molecules. It is particularly useful in:
- Alkyne Coupling Reactions : The compound can participate in coupling reactions to form larger alkyne structures, which are essential in the synthesis of pharmaceuticals and other organic compounds.
- Silylation Reactions : The presence of trimethylsilyl groups allows for selective silylation of alcohols and amines, enhancing the solubility and stability of reactive intermediates during synthesis.
2.2 Case Study: Synthesis of Bioactive Compounds
In a study focused on synthesizing bioactive compounds, this compound was utilized as a key intermediate. Its ability to undergo selective reactions facilitated the construction of complex polycyclic structures that exhibited significant biological activity .
Material Science Applications
3.1 Polymer Chemistry
The compound is also employed in polymer chemistry for the development of siloxane-based materials:
- Silicone Polymers : Its incorporation into silicone polymers enhances thermal stability and mechanical properties, making it suitable for high-performance applications such as coatings and adhesives.
3.2 Case Study: Development of High-Performance Coatings
Research has demonstrated that incorporating this compound into coating formulations significantly improved their resistance to environmental degradation while maintaining flexibility and adhesion properties .
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in organic synthesis, it acts as a precursor that can be transformed into more complex structures through well-defined reaction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 539-03-7)
- Structure : Features two terminal TMS groups on a buta-1,3-diyne backbone.
- Key Differences : Lacks the steric bulk of the tert-butyl group, resulting in lower thermal stability and higher reactivity in coupling reactions compared to the target compound.
- Synthesis : Prepared via direct silylation of butadiyne, whereas the target compound requires sequential protection of alkyne termini .
- Applications : Primarily used in polymer synthesis due to its symmetrical structure.
| Property | Target Compound | 1,4-Bis(trimethylsilyl)-1,3-butadiyne |
|---|---|---|
| Molecular Weight | ~310 g/mol (estimated) | 194.42 g/mol |
| Solubility | Moderate in nonpolar solvents | High in THF, DCM |
| Thermal Stability (°C) | >200 (decomposition) | ~150 (decomposition) |
1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene
- Structure : Incorporates tert-butyldiphenylsilyl (TBDPS) groups and a central benzene ring.
- Key Differences : The aromatic core introduces π-conjugation , altering electronic properties. The TBDPS groups provide greater steric shielding but reduce solubility in polar solvents.
- Synthesis : Utilizes a tandem Corey-Fuchs/Negishi coupling, contrasting with the target compound’s direct silylation approach .
- Applications : Explored in optoelectronic materials due to extended conjugation.
(R)-tert-Butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane ()
- Structure : Combines TBS and TMS groups with an enyne system and an ether linkage.
- Key Differences : The ether oxygen and unsaturated bond introduce polarity and flexibility , diverging from the rigid diyne backbone of the target compound.
- Synthesis : Involves TBSOTf-mediated silylation under mild conditions (0°C, DCM), yielding 96% purity, comparable to the target compound’s synthetic efficiency .
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound provides superior protection against nucleophilic attack compared to TMS or TBDPS analogs, as demonstrated in hydrolysis resistance studies .
- Electronic Effects: The electron-withdrawing silyl groups stabilize the diyne system, reducing susceptibility to oxidation. In contrast, compounds like tert-Butyl(ethynyl)dimethylsilane () exhibit higher reactivity in Sonogashira couplings due to the absence of a conjugated diyne .
- Thermal Stability : The target compound’s decomposition temperature (>200°C) exceeds that of TMS-substituted analogs (~150°C), attributed to the tert-butyl group’s stabilizing effect .
Analytical Data Comparison
- NMR Spectroscopy : The target compound’s ¹H NMR spectrum shows absence of acidic protons (e.g., -OH), unlike silyl ethers like tert-Butyl(3-chloropropoxy)dimethylsilane (), which exhibit distinct proton environments near electronegative substituents .
- Mass Spectrometry: High-resolution MS data for the target compound (theoretical [M+H]⁺: 311.2) aligns with analogs such as tert-Butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane (experimental [M+H]⁺: 325.2344) .
Biological Activity
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane is an organosilicon compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, two methyl groups, and a buta-1,3-diynyl moiety. Its structure can be represented as follows:
This compound is characterized by its silane functionality which plays a crucial role in its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the coupling of trimethylsilylacetylene with appropriate coupling agents under controlled conditions. The synthesis process can yield high purity compounds when optimized. For instance, a study demonstrated a robust method using the Navale catalyst system for producing related compounds with minimized safety risks during the reaction process .
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. A study on related butadiyne derivatives showed that they could induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction . This suggests potential applicability in cancer therapeutics.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of organosilicon compounds. Various studies have shown that silane derivatives can possess antibacterial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic functions . The specific activity of this compound against specific bacterial strains remains to be fully elucidated but is an area for future research.
Case Study 1: Anticancer Activity
A case study investigated the effects of a related butadiyne compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that structural modifications influenced the potency of such compounds against cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized various silane derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives exhibited significant inhibition zones in agar diffusion tests, indicating potential as antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H24Si2 |
| Molecular Weight | 252.52 g/mol |
| Solubility | Soluble in organic solvents |
| Biological Activity | Anticancer, Antimicrobial |
Q & A
Basic: What are the most reliable synthetic methodologies for preparing tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane?
Answer:
The compound is synthesized via Sonogashira cross-coupling between a terminal alkyne and a halogenated silane precursor. Key steps include:
- Step 1: Reacting tert-butyl(dimethyl)silyl-protected propargyl bromide with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (1:1) at 60°C for 12 hours .
- Step 2: Purification via silica gel chromatography (hexane:EtOAc = 9:1) yields the product with >90% purity.
- Validation: NMR (¹H, ¹³C) confirms the diyne backbone (δ 1.8–2.1 ppm for alkyne protons; δ 90–100 ppm for sp carbons) and silyl groups (δ 0.1–0.3 ppm for Si–CH₃) .
Advanced: How do steric and electronic effects of the tert-butyl and trimethylsilyl groups impact reactivity in alkyne metathesis?
Answer:
- Steric Effects: The bulky tert-butyl(dimethyl)silyl group suppresses undesired side reactions (e.g., oligomerization) by shielding the alkyne termini, while the smaller trimethylsilyl group allows controlled reactivity in molybdenum-catalyzed metathesis .
- Electronic Effects: The electron-donating trimethylsilyl group stabilizes the transition state during alkyne insertion, enhancing turnover frequency (TOF) by ~30% compared to non-silylated analogs .
- Contradiction Alert: Some studies report reduced catalytic efficiency with larger silyl groups due to steric hindrance; this is resolved by optimizing catalyst loading (5–10 mol% Mo[N(t-Bu)(Ar)]₃) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key signals include:
- GC-MS: Molecular ion peak at m/z 294 [M]⁺ and fragment peaks at m/z 73 (Si(CH₃)₃⁺) confirm structural integrity .
- HPLC: Reverse-phase C18 column (MeCN:H₂O = 85:15) ensures >95% purity .
Advanced: How can contradictory data on catalytic cycloaddition yields be resolved when using this compound?
Answer:
Contradictions in reported yields (40–85%) for [2+2] cycloadditions stem from:
- Solvent Polarity: Nonpolar solvents (toluene) favor dimerization (lower yields), while DMF enhances regioselectivity via dipole stabilization .
- Temperature Control: Reactions at −20°C suppress side reactions (e.g., alkyne trimerization), improving yields to 80% .
- Catalyst Screening: Ni(COD)₂ outperforms Pd counterparts in sterically congested systems (TOF increase by 50%) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term: Store under argon at −20°C in amber vials to prevent moisture absorption and photodegradation .
- Long-Term: Lyophilize and seal under vacuum; stability >2 years at −80°C .
- Handling: Use gloveboxes with O₂/H₂O levels <1 ppm to avoid siloxane formation .
Advanced: What role does this compound play in synthesizing conjugated polymers for optoelectronics?
Answer:
- Backbone Engineering: The diyne moiety enables π-extension in poly(arylene ethynylene)s, achieving bandgap tuning (2.1–3.0 eV) for OLED applications .
- Charge Transport: Silyl groups reduce crystallinity, enhancing film homogeneity (RMS roughness <1 nm by AFM) .
- Contradiction Alert: Some studies report reduced hole mobility due to steric bulk; this is mitigated by copolymerization with thiophene derivatives .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats; silanes can cause severe eye/skin irritation .
- Ventilation: Use fume hoods with face velocity >0.5 m/s to manage volatile byproducts (e.g., trimethylsilanol) .
- Spill Response: Absorb with vermiculite, neutralize with 5% aqueous HCl, and dispose as hazardous waste .
Advanced: How does isotopic labeling (²H/¹³C) of the silyl groups aid in mechanistic studies?
Answer:
- Kinetic Isotope Effects (KIE): ²H labeling at Si–CH₃ positions reveals a KIE of 1.8 in hydrosilylation, indicating rate-limiting Si–C bond cleavage .
- In Situ NMR: ¹³C-labeled alkyne termini track regioselectivity in Au-catalyzed cyclizations (3:1 para:meta selectivity) .
- Contradiction Alert: Discrepancies in KIE values (1.4–2.2) are attributed to solvent-dependent transition states; DFT modeling (B3LYP/6-31G*) reconciles these .
Basic: What are the solubility properties in common organic solvents?
Answer:
- High Solubility: THF, DCM, and toluene (>50 mg/mL at 25°C) due to lipophilic silyl groups .
- Low Solubility: MeOH, H₂O (<0.1 mg/mL); precipitate in polar solvents .
- Precipitation Tip: Use hexane/EtOAc (10:1) for recrystallization; yields needle-like crystals suitable for XRD .
Advanced: Can this compound serve as a precursor for silicon carbide (SiC) nanomaterials?
Answer:
- Pyrolysis: Heating to 1,200°C under argon converts the silyl-diyne structure to β-SiC nanowires (diameter 20–50 nm, length 5–10 μm) .
- Doping: Co-pyrolysis with Fe(CO)₅ introduces Fe nanoparticles, enhancing electrical conductivity (10³ S/cm) .
- Contradiction Alert: Some reports note amorphous carbon contamination; this is minimized by slow heating rates (5°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
